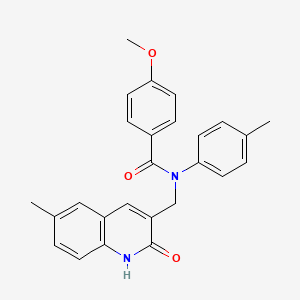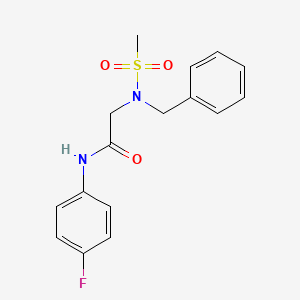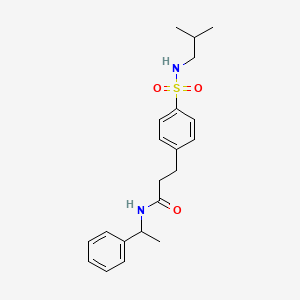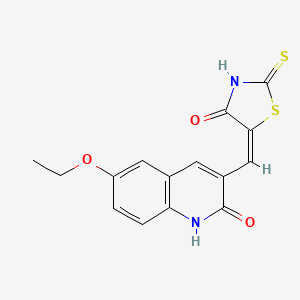
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide, also known as HM-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide may exert its biological activities by binding to specific targets in cells. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to bind to the estrogen receptor and inhibit its activity, which may explain its antitumor effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied and its biological activities are well-documented, making it a useful tool for investigating various biological processes. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide and to identify its specific targets in cells. Additionally, the development of more soluble derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide may expand its use in various biological experiments. Finally, the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in combination with other drugs may enhance its therapeutic potential.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide involves the reaction between 2-hydroxy-6-methylquinoline-3-carbaldehyde and 4-methoxy-N-(p-tolyl)benzamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by reduction to give the final product. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been optimized to achieve a high yield and purity, making it suitable for further biological studies.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been reported to have antiviral activity against the dengue virus.
属性
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-4-9-22(10-5-17)28(26(30)19-7-11-23(31-3)12-8-19)16-21-15-20-14-18(2)6-13-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPMYROTPQTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)
